![molecular formula C4H12ClNO3S B2532102 2-(2-Hydroxyethylsulfonimidoyl)ethanol;hydrochloride CAS No. 2413904-13-7](/img/structure/B2532102.png)
2-(2-Hydroxyethylsulfonimidoyl)ethanol;hydrochloride
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. It could include its reactivity, the products formed, and the conditions required for the reactions .Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, and stability. It could also include its spectral properties .Scientific Research Applications
Green Chemistry and Solvent Extraction
- Research on the extraction of alcohols from water using ionic liquids demonstrates the potential for energy-efficient separation processes, essential for biofuel production and pharmaceutical applications. Ionic liquids offer a promising alternative to traditional distillation, reducing energy consumption in separating alcohols like ethanol from aqueous solutions (Chapeaux et al., 2008).
Membrane Science for Separation Processes
- The development of sulfonated polysulfone membranes for pervaporation demonstrates the significance of polymer chemistry in enhancing separation performance for dehydrating alcohol-water mixtures. This highlights the role of functionalized polymers in improving the efficiency of industrial separation processes (Chen et al., 2001).
Organic Synthesis and Catalysis
- Studies on the synthesis of β-hydroxy sulfones via the reaction of hydrophilic epoxides with zinc sulfinates in aqueous media expand the toolbox for synthesizing sulfonated organic molecules, which have broad applications in drug development and materials science (Chumachenko & Sampson, 2006).
Environmental Remediation
- Research on the efficient transformation of DDTs using persulfate activation by zero-valent iron nanoparticles provides insight into the removal of persistent organic pollutants. This underscores the importance of advanced oxidation processes in environmental cleanup efforts (Zhu et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(2-hydroxyethylsulfonimidoyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S.ClH/c5-9(8,3-1-6)4-2-7;/h5-7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWFWJZHWJGUHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=N)(=O)CCO)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethylsulfonimidoyl)ethanol;hydrochloride | |
CAS RN |
2413904-13-7 |
Source
|
Record name | bis(2-hydroxyethyl)(imino)-lambda6-sulfanone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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